molecular formula C21H23NO3 B2906396 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-phenylbutanamide CAS No. 1448045-75-7

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-phenylbutanamide

Cat. No. B2906396
CAS RN: 1448045-75-7
M. Wt: 337.419
InChI Key: OLXIKQTVKQHBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran compounds can be analyzed using techniques like X-ray crystallography and density functional theory (DFT) .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, the corresponding ketoximes and thiosemicarbazones, ether derivatives of the ketoximes and thiazoles derived from the thiosemicarbazones can be prepared .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be analyzed using techniques like IR spectroscopy and NMR spectroscopy .

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to induce apoptosis in cancer cells . They can also inhibit tubulin polymerization , which is crucial for cell division and could explain their anti-tumor activity.

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, benzofuran derivatives have been shown to inhibit the production of pro-inflammatory cytokines , which play a key role in inflammation and immune responses. Additionally, they can induce apoptosis, a form of programmed cell death, through caspase-dependent pathways .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of biological activities associated with benzofuran derivatives. For instance, they can induce apoptosis in cancer cells , potentially leading to a reduction in tumor growth. They may also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, changes in lifestyle and environmental factors have been linked to the prevalence of cancer . .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including as anticancer agents .

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-17(15-8-4-3-5-9-15)21(24)22-13-12-18(23)20-14-16-10-6-7-11-19(16)25-20/h3-11,14,17-18,23H,2,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXIKQTVKQHBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.